molecular formula C11H18N2O2 B124477 tert-Butyl 2-cyanopiperidine-1-carboxylate CAS No. 153749-89-4

tert-Butyl 2-cyanopiperidine-1-carboxylate

Cat. No. B124477
M. Wt: 210.27 g/mol
InChI Key: LKAJZBMOVZIKHA-UHFFFAOYSA-N
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Description

Tert-Butyl 2-cyanopiperidine-1-carboxylate is an enantioselective organometallic compound. It is a nitrile that reacts with electrophiles such as Grignard reagents and cyano to form an anion. This compound has two chiral centers, each of which can assume either the R or S configuration .


Molecular Structure Analysis

The molecular formula of tert-Butyl 2-cyanopiperidine-1-carboxylate is C11H18N2O2. It has an average mass of 210.273 Da and a monoisotopic mass of 210.136826 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of tert-Butyl 2-cyanopiperidine-1-carboxylate include a molecular weight of 210.27 g/mol. It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

  • Synthesis of α-Amino Acids :

    • (S)-tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate derivatives, closely related to tert-Butyl 2-cyanopiperidine-1-carboxylate, have been utilized for the synthesis of protected α-amino acids. These compounds react with copper ‘catalysed’ Grignard reagents to yield α-amino acids in moderate to good yields (Baldwin et al., 1996).
  • Chiral Auxiliary in Synthesis :

    • Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (related to tert-Butyl 2-cyanopiperidine-1-carboxylate) has been used as a chiral auxiliary in dipeptide synthesis. This compound has been found effective for the preparation of enantiomerically pure acids and for alkylation reactions with high diastereoselectivity (Studer et al., 1995).
  • Oxidation Coupling in Organic Synthesis :

    • A study reported the use of tert-butyl carbazate, a derivative of tert-Butyl 2-cyanopiperidine-1-carboxylate, in the oxidation coupling of quinoxalin-2(1H)-ones. This process is instrumental in preparing bioactive natural products and synthetic drugs (Xie et al., 2019).
  • Intermediate in Anticancer Drug Synthesis :

    • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound related to tert-Butyl 2-cyanopiperidine-1-carboxylate, serves as an important intermediate in the synthesis of small molecule anticancer drugs. The synthesis method for this compound has been optimized for high yield production (Zhang et al., 2018).
  • Stereoselective Syntheses :

    • Research has been conducted on the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives, which are closely related to tert-Butyl 2-cyanopiperidine-1-carboxylate. These compounds are used to produce cis and trans isomers through selective reactions (Boev et al., 2015).
  • Water-Soluble Dendritic Macromolecules Synthesis :

    • Phenylacetylene dendrimers terminated with tert-butyl esters, structurally related to tert-Butyl 2-cyanopiperidine-1-carboxylate, were synthesized for creating water-soluble dendritic macromolecules with a stiff, hydrocarbon interior. These materials have unique solubility characteristics and potential applications in various fields (Pesak et al., 1997).

properties

IUPAC Name

tert-butyl 2-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAJZBMOVZIKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373534
Record name N-Boc-2-Cyanopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-cyanopiperidine-1-carboxylate

CAS RN

153749-89-4
Record name N-Boc-2-Cyanopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BOC-PIPERIDINE-2-CARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Piperidine-1,2-dicarboxylic acid-1-tert-butyl ester (12.8 g, 55.6 mmol) and THF (170 mL) were added to a 500 mL round bottom flask equipped with stir bar. The solution was cooled to −20° C. and triethylamine (10.1 mL, 72.3 mmol) was added followed by ethyl chloroformate (5.32 mL, 55.6 mmol). The resulting white precipitate was left stirring at −10° C. for 1 h. Aqueous ammonia (22.6 mL, 1168 mmol) was added to the above reaction mixture and the clear reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo and the isolated residue was dissolved in ethyl acetate (300 mL). The organic phase was successively washed with water (300 mL) and brine (200 mL), dried (sodium sulfate), filtered and concentrated in vacuo to isolate a clear gum. The gum was triturated with hexanes to isolate the title compound (9.4 g, 74%) as a white solid. 1H-NMR (CDCl3), δ(ppm): 6.03 (bs, 1H), 5.55 (bs, 1H), 4.77 (bs, 1H), 4.05 (bs, 1H), 2.81 (t, 1H), 2.27 (bs, 1H), 1.47 (m, 14H).
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Quantity
5.32 mL
Type
reactant
Reaction Step Three
Quantity
22.6 mL
Type
reactant
Reaction Step Four
Yield
74%

Synthesis routes and methods II

Procedure details

Acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol) were added to a 500 mL round bottom flask equipped with stir bar. Cooled the mixture down to −5° C. and to it added oxalyl chloride (24.7 mL, 49.4 mmol, 2 M dichloromethane). The resulting mixture was stirred for 15 min. This was followed by addition of solution of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and pyridine (8.3 mL, 103 mmol). Reaction mixture was left stirring at room temperature overnight. The reaction mixture was concentrated in vacuo and the residue was dissolved in ethyl acetate (300 mL). The organic phase was successively washed with water (300 mL) and brine (200 mL), dried (sodium sulfate), filtered and concentrated in vacuo to isolate the title compound (8.44 g, 97%) as a yellow solid. 1H-NMR (CDCl3), δ(ppm): 5.23 (bs, 1H), 4.03 (bs, 1H), 2.93 (t, 1H), 1.75 (m, 5H), 1.46 (m, 10H).
Quantity
24.7 mL
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.82 mL
Type
reactant
Reaction Step Three
Quantity
220 mL
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Hoshikawa, S Yoshioka, S Kamijo, M Inoue - Synthesis, 2013 - thieme-connect.com
A general and practical synthetic protocol for the direct transformation of unreactive C(sp 3 )–H bonds to C(sp 3 )–CN bonds has been developed. The homolytic cleavage of the C–H …
Number of citations: 64 www.thieme-connect.com
FY Tang, LQ Qu, Y Xu, RJ Ma, SH Chen… - Synthetic …, 2007 - Taylor & Francis
… tert‐Butyl 2‐Cyanopiperidine‐1‐carboxylate (10) …
Number of citations: 17 www.tandfonline.com
若木貴行 - 2019 - repository.dl.itc.u-tokyo.ac.jp
博士論文 Page 1 博士論文 不活性な炭素―水素結合の官能基化反応の開発 若木 貴行 Page 2 2 Contents 略語表 3 §1. 序論 6 §2. パラジウム/ピコリン酸アミド触媒を用いたアルデヒドの CH …
Number of citations: 3 repository.dl.itc.u-tokyo.ac.jp

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